![molecular formula C14H13ClN2S B3019011 3-[(4-Chlorophenyl)methyl]-1-phenylthiourea CAS No. 57294-98-1](/img/structure/B3019011.png)

3-[(4-Chlorophenyl)methyl]-1-phenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

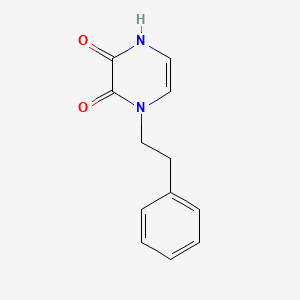

The compound "3-[(4-Chlorophenyl)methyl]-1-phenylthiourea" is not directly studied in the provided papers. However, related compounds with chlorophenyl groups and thiourea moieties have been investigated, which can provide insights into the chemical behavior and properties of the compound . For instance, the antimicrobial and cytotoxic activities of 4-chloro-3-nitrophenylthiourea derivatives have been explored, indicating potential biological activities for chlorophenylthiourea compounds .

Synthesis Analysis

The synthesis of related compounds often involves the formation of a thiourea moiety through the reaction of an amine with a thiocarbonyl compound. For example, the synthesis of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one involves the addition of a cinnamoyl group to a carbonyl carbon atom, which suggests that similar conjugated and planar structures could be expected in the synthesis of "this compound" .

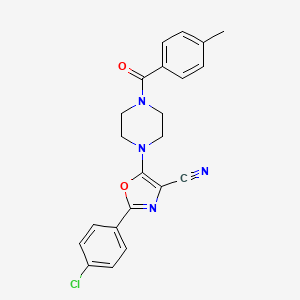

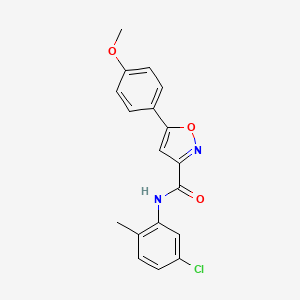

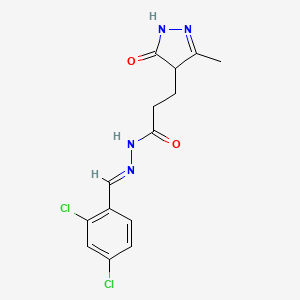

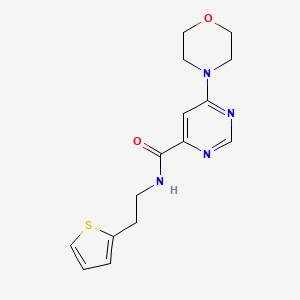

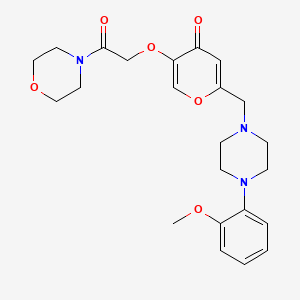

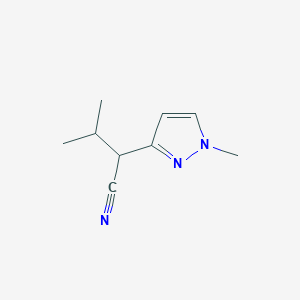

Molecular Structure Analysis

The molecular structure of chlorophenyl-containing compounds has been studied using various spectroscopic methods and quantum mechanical calculations. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic system . Such studies provide a basis for understanding the molecular geometry and electronic structure of "this compound".

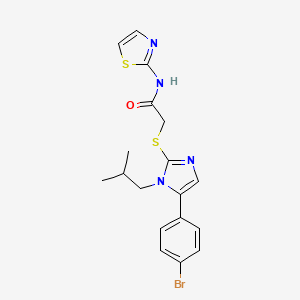

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be inferred from studies on similar structures. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone suggest that the chlorophenyl group can participate in various intramolecular interactions, which could also be relevant for the chemical reactions of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenylthiourea derivatives can be complex. For example, the study of disubstituted 4-chloro-3-nitrophenylthiourea derivatives revealed a range of antimicrobial and cytotoxic activities, which suggests that "this compound" could also exhibit such properties . Additionally, the crystal and molecular structure analysis of related compounds provides insights into their stability, electronic absorption spectra, and potential for non-linear optical applications .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .

Result of Action

For instance, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAALMCOWLXYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3018935.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)

![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)

![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)

methanone](/img/structure/B3018949.png)